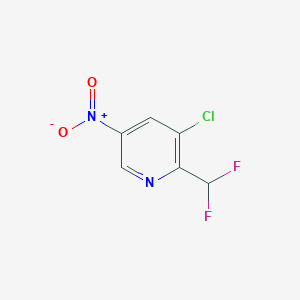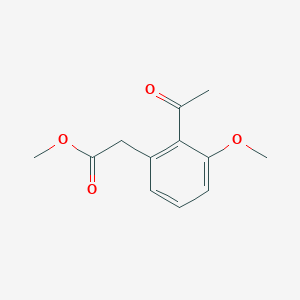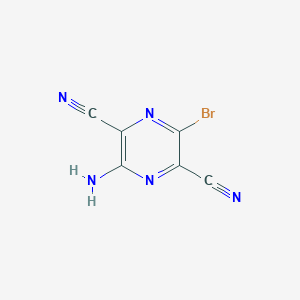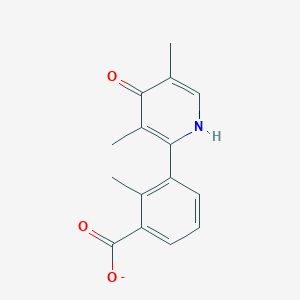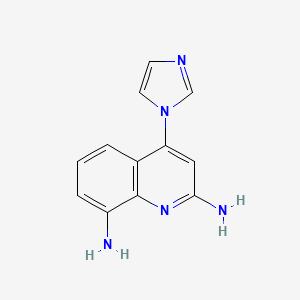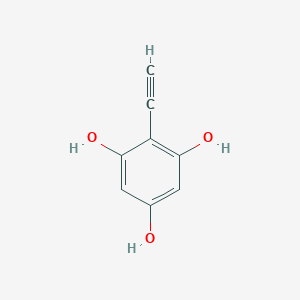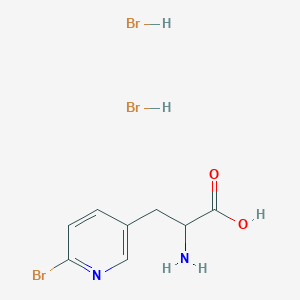
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide is a chemical compound with the molecular formula C8H11Br3N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group and a bromopyridinyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide typically involves the bromination of pyridine derivatives followed by the introduction of the amino and propanoic acid groups. One common method involves the reaction of 6-bromopyridine with an appropriate amino acid derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the final product. Techniques such as recrystallization and chromatography are commonly employed to ensure the purity of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromopyridinyl group to other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Applications De Recherche Scientifique
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide involves its interaction with specific molecular targets. The amino and bromopyridinyl groups allow it to bind to enzymes and receptors, potentially modulating their activity. The exact pathways and targets are subjects of ongoing research, but it is believed that the compound can influence various biochemical processes through its binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-bromopyridine: Another bromopyridine derivative with similar chemical properties.
(2R)-2-amino-3-(6-bromopyridin-2-yl)propanoic acid: A stereoisomer with a different spatial arrangement of atoms.
3-Amino-6-bromopyridine: A related compound with the amino group in a different position on the pyridine ring.
Uniqueness
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide is unique due to its specific substitution pattern and the presence of both amino and bromopyridinyl groups. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C8H11Br3N2O2 |
|---|---|
Poids moléculaire |
406.90 g/mol |
Nom IUPAC |
2-amino-3-(6-bromopyridin-3-yl)propanoic acid;dihydrobromide |
InChI |
InChI=1S/C8H9BrN2O2.2BrH/c9-7-2-1-5(4-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H |
Clé InChI |
AZJQICMBHIFFMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CC(C(=O)O)N)Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
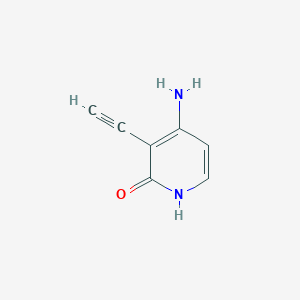

![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
